3-(4-chlorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is a synthetic organic compound that belongs to the class of azetidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a sulfonyl group and a thiophene ring in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Thiophene Ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halogens, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research in this area would involve screening the compound against various biological targets to determine its efficacy and mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features suggest that it may interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- (3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
Uniqueness
The uniqueness of 3-(4-chlorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine lies in the specific combination of the chlorophenyl, sulfonyl, azetidinone, and thiophene moieties. This combination may confer unique chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S2/c21-17-5-7-18(8-6-17)27(24,25)19-11-22(12-19)20(23)15-3-1-14(2-4-15)16-9-10-26-13-16/h1-10,13,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHHWGOIGAYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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